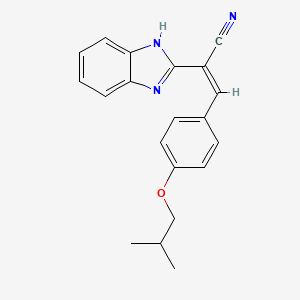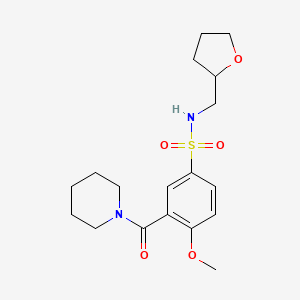![molecular formula C19H14N2O2S B5299895 N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide](/img/structure/B5299895.png)
N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide, also known as DBF, is a chemical compound that has been extensively studied for its potential therapeutic applications. DBF belongs to the class of compounds known as thioacetamides, which have been shown to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide is not fully understood. However, it is believed to act by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth, viral replication, and inflammation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. In addition, this compound has been shown to inhibit the activity of the NF-kB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit viral replication by interfering with viral protein synthesis. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been extensively studied for its biological activities, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain assays. In addition, this compound has not been extensively tested in animal models, which limits its potential for therapeutic applications.
Orientations Futures
There are several future directions for research on N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide. One area of research is to investigate its potential as a therapeutic agent for cancer, viral infections, and inflammatory diseases. Another area of research is to optimize the synthesis of this compound to improve its purity and yield. In addition, future research could focus on improving the water solubility of this compound to make it more suitable for use in certain assays. Finally, more studies are needed to investigate the safety and efficacy of this compound in animal models.
Méthodes De Synthèse
The synthesis of N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide involves the reaction of 2-bromo-3-dibenzo[b,d]furan-ylacetic acid with 2-pyridinethiol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound. The synthesis of this compound has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
N-dibenzo[b,d]furan-3-yl-2-(2-pyridinylthio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. This compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the replication of the hepatitis B virus and the Zika virus. In addition, this compound has been shown to reduce inflammation in animal models of arthritis and colitis.
Propriétés
IUPAC Name |
N-dibenzofuran-3-yl-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-18(12-24-19-7-3-4-10-20-19)21-13-8-9-15-14-5-1-2-6-16(14)23-17(15)11-13/h1-11H,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLFHWXWXNSAHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)CSC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-methoxy-4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5299814.png)



![methyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate](/img/structure/B5299845.png)




![{3-[(3-chloro-4-methoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5299879.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-thieno[3,2-d]pyrimidin-4-yl-3-piperidinol](/img/structure/B5299889.png)
![4-{[1-(4-fluorobenzyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]carbonyl}pyrrolidin-2-one](/img/structure/B5299894.png)
![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5299903.png)
![1-(2-chlorobenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5299918.png)